molecular formula C9H15Cl3OSn B14622880 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one CAS No. 59586-07-1

2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one

Cat. No.: B14622880
CAS No.: 59586-07-1
M. Wt: 364.3 g/mol
InChI Key: YUALQLGPUORVDP-UHFFFAOYSA-K
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Description

2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a hept-2-en-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one typically involves the reaction of 2,6-dimethylhept-2-en-4-one with trichlorotin hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.

    Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene
  • (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate

Uniqueness

2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds.

Properties

CAS No.

59586-07-1

Molecular Formula

C9H15Cl3OSn

Molecular Weight

364.3 g/mol

IUPAC Name

2,6-dimethyl-6-trichlorostannylhept-2-en-4-one

InChI

InChI=1S/C9H15O.3ClH.Sn/c1-7(2)5-9(10)6-8(3)4;;;;/h5H,6H2,1-4H3;3*1H;/q;;;;+3/p-3

InChI Key

YUALQLGPUORVDP-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl)C

Origin of Product

United States

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